1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine is a nitrogen-containing organic compound that belongs to the class of pyrrolizidine derivatives. Pyrrolizidines, characterized by their bicyclic structure, have gained attention due to their diverse biological activities and potential applications in medicinal chemistry. This compound is notable for its structural features, which may influence its reactivity and interaction with biological systems.
The compound is synthesized through various chemical methods, often involving the modification of existing pyrrolidine or pyrrolizidine frameworks. The synthesis typically requires specific reagents and conditions to achieve the desired molecular structure.
1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine can be classified as:
The synthesis of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine can be achieved through several methods, including:
A typical synthetic route may involve:
For example, one reported method involves the reaction of 5-aminomethyl-1-azabicyclo[3.3.0]octane with alkylating agents in the presence of bases like sodium hydroxide to yield the desired amine product .
The molecular structure of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine features a bicyclic system with a tetrahydropyrrolizin ring fused to an ethylamine side chain. The structural formula can be represented as follows:
Key structural data includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for characterization, confirming the presence of the amine group and the bicyclic structure.
The compound can participate in various chemical reactions, including:
Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference. For example, N-Alkylation may require heating in polar aprotic solvents like dimethylformamide at elevated temperatures for optimal yields .
The mechanism of action for 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine is not fully elucidated but is believed to involve interaction with neurotransmitter systems due to its amine functionality. It may act as a modulator for certain receptors in the central nervous system.
Research indicates that compounds with similar structures have shown potential neuroprotective effects and may influence pathways related to neurodegenerative diseases . Further studies are required to determine specific interactions and biological pathways.
Key physical properties include:
Chemical properties include:
Relevant analyses such as Infrared Spectroscopy (IR) can provide insights into functional groups present, while High Performance Liquid Chromatography (HPLC) is useful for purity assessment.
1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine has potential applications in:
Recent studies have explored its use in synthesizing more complex molecules that exhibit biological activity, indicating its relevance in ongoing pharmaceutical research .
Pyrrolizine alkaloids have traversed a transformative path from toxic natural products to synthetically tailored pharmacophores. Historically, plants like Senecio and Crotalaria furnished biologically active pyrrolizidines (e.g., platynecine), which exhibited potent neuroactivity but problematic hepatotoxicity. Modern medicinal chemistry strategies have detoxified these scaffolds through saturation, stereochemical control, and functional group manipulation. The target compound—1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine—epitomizes this evolution: its fully saturated core eliminates metabolic activation risks while retaining the conformational rigidity needed for selective receptor engagement [5].
Synthetic accessibility has been pivotal to its adoption. Early routes suffered from low yields due to the challenges of constructing the 7a-amine bridge stereoselectively. Contemporary methods leverage reductive amination or intramolecular cyclization, enabling gram-scale production (≥95% purity) as documented by suppliers like Biosynth. Nevertheless, synthesis remains non-trivial, contributing to periodic discontinuations in commercial catalogs despite strong research demand. This discontinuity underscores both the compound’s synthetic value and supply chain fragility in preclinical development [3] [5].
The compound’s pharmacological profile is anchored in three structural features:
Table 1: Structural and Physicochemical Comparison with Key Pyrrolizine Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Calculated logP |
---|---|---|---|---|---|
1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine | 1788873-45-9 | C₉H₁₈N₂ | 154.25 | Ethylamine at C7a | 0.99 [7] |
(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine (dihydrochloride) | 78449-73-7 | C₈H₁₈Cl₂N₂ | 213.15 | Methylamine vs. ethylamine; dihydrochloride salt | 0.15 [5] |
2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol | 78449-77-1 | C₉H₁₇NO | 155.24 | Ethanolamine vs. ethylamine | -0.24 [7] |
The ethylamine extension critically enhances target affinity versus methylamine analogs (e.g., (tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine). Molecular modeling suggests the additional methylene unit permits optimal hydrogen bonding with conserved aspartate residues in aminergic GPCRs. Meanwhile, replacing the amine with hydroxyl (as in 2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol) abolishes basicity, redirecting activity toward non-receptor targets [5] [7].
This compound’s neuropharmacological potential stems from structural congruence with endogenous neuromodulators and synthetic neuroactive agents:
Table 2: Neuropharmacological Relevance of Pyrrolizine Structural Motifs
Structural Feature | Neuropharmacological Advantage | Exemplified in 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine |
---|---|---|
Tertiary Bridgehead Nitrogen | Allosteric modulation of ion channels; weak base for lysosomal trapping | Present (pKa ~7.5) [4] |
Primary Aliphatic Amine | Direct agonist/antagonist activity at aminergic GPCRs | Ethylamine side chain (pKa ~10.5) [5] |
Bicyclic [3.3.0] Octane System | Conformational restraint for receptor subtype selectivity | Saturated pyrrolizine core [1] |
Stereochemical Complexity | Enables enantioselective target engagement | Chiral centers at C1, C7a, and C1' [3] |
Ongoing research explores hybrid derivatives where the pyrrolizine core is conjugated with established pharmacophores (e.g., arylpiperazines), aiming to fine-tune receptor subtype selectivity. Early evidence suggests such modifications yield biased ligands capable of distinguishing between functionally distinct GPCR conformations—a frontier in next-generation neurotherapeutics [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: